molecular formula C15H28N2OS B6055446 N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide

Cat. No. B6055446
M. Wt: 284.5 g/mol
InChI Key: IFINZUWZEGHWHL-UHFFFAOYSA-N
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Description

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide, also known as CX614, is a compound that has been extensively studied for its potential therapeutic applications. CX614 is a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes.

Mechanism of Action

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and learning and memory processes. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary excitatory neurotransmitter in the brain. This leads to increased synaptic transmission and long-term potentiation, which are essential for learning and memory processes.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has been shown to have a range of biochemical and physiological effects. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide enhances synaptic plasticity by increasing the activity of AMPA receptors, leading to increased synaptic transmission and long-term potentiation. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide also increases the release of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and differentiation. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has several advantages for lab experiments. It is readily available in its pure form, making it easy to use in experiments. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has also been extensively studied, and its mechanism of action is well-understood, making it a reliable tool for studying synaptic plasticity and learning and memory processes. However, N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has some limitations. It is not suitable for use in vivo due to its poor pharmacokinetic properties, and its effects on other neurotransmitter systems are not well-understood.

Future Directions

There are several future directions for the study of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide. One area of research is the development of more potent and selective positive allosteric modulators of AMPA receptors. Another area of research is the investigation of the potential therapeutic applications of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and addiction. The development of novel drug delivery systems may also improve the pharmacokinetic properties of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide, making it more suitable for in vivo studies. Finally, the investigation of the effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide on other neurotransmitter systems may provide a more comprehensive understanding of its mechanism of action.

Synthesis Methods

The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide involves the reaction of N-cyclohexylmethyl-3-piperidone with methylthioacetic acid, followed by reduction with sodium borohydride. The resulting product is purified through recrystallization to obtain N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide in its pure form. This synthesis method has been optimized for high yield and purity, making N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide readily available for research purposes.

Scientific Research Applications

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has been shown to enhance synaptic plasticity, improve learning and memory, and protect against neurodegeneration. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has also been studied for its potential use in treating drug addiction, depression, and anxiety disorders. In addition, N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neuroinflammatory and oxidative stress-related disorders.

properties

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-methylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2OS/c1-19-12-15(18)16-14-8-5-9-17(11-14)10-13-6-3-2-4-7-13/h13-14H,2-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFINZUWZEGHWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1CCCN(C1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(methylthio)acetamide

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